N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazole derivatives have been synthesized and evaluated for various biological activities such as anti-inflammatory properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques including NMR and IR spectroscopy .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to targetcyclooxygenase enzymes (COX-1 and COX-2) .
Mode of Action
Related compounds have shown to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in inflammation. By inhibiting these enzymes, the compound may reduce inflammation.
Biochemical Pathways
Based on the known targets, it can be inferred that the compound likely affects thearachidonic acid pathway , which is responsible for the production of prostaglandins and other inflammatory mediators.
Result of Action
Related compounds have shown significantanti-inflammatory activities . They have demonstrated excellent COX-2 selectivity index values and even showed inhibition of albumin denaturation .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-16-8-4-9-17-18(16)23-20(29-17)24(12-14-6-1-2-10-22-14)19(26)13-5-3-7-15(11-13)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAJYKCCXHJOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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